(4-Methylpyridin-2-yl)methanamine dihydrochloride
Description
Historical Context of Pyridine Derivatives in Neuropsychopharmacology
Pyridine derivatives have dominated central nervous system (CNS) drug development for decades, accounting for 20% of FDA-approved pyridine-containing small molecules between 2014 and 2023. Their prevalence stems from three key attributes:
- Bioisosteric compatibility : The pyridine ring’s electronic profile mimics endogenous neurotransmitters, enabling integration into neural signaling pathways.
- Metabolic stability : Pyridine’s aromatic system resists rapid hepatic degradation, enhancing pharmacokinetic profiles compared to purely aliphatic amines.
- Synthetic versatility : Functionalization at the 2- and 4-positions allows precise modulation of steric and electronic properties.
The evolution from simple pyridine alkaloids to sophisticated aminomethylpyridine derivatives reflects growing understanding of neurotransmitter receptor topology. Early candidates like nicotine (3-pyridinyl derivative) demonstrated the scaffold’s capacity for nicotinic acetylcholine receptor modulation, while contemporary agents target serotonin, dopamine, and glutamate systems with increased specificity.
Rationale for 5-HT₆ Receptor-Targeted Ligand Development
Serotonin receptor subtype selectivity represents a paradigm shift in CNS drug design. The 5-HT₆ receptor, predominantly expressed in striatal and hippocampal regions, regulates cognitive processing and memory consolidation. (4-Methylpyridin-2-yl)methanamine dihydrochloride’s structural features align with three critical 5-HT₆ ligand requirements:
| Structural Feature | 5-HT₆ Receptor Binding Implication |
|---|---|
| 2-Position aminomethyl | Hydrogen bonding with transmembrane domain 5 |
| 4-Methyl substitution | Hydrophobic interaction with Leu175 |
| Dihydrochloride salt | Enhanced solubility for blood-brain barrier penetration |
Recent studies on analogous methanamine derivatives demonstrate that N-methylation (as in methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride) preserves 5-HT receptor affinity while altering signaling bias. This suggests that subtle modifications to the amine group could fine-tune this compound’s functional selectivity at 5-HT₆ receptors.
Positional Isomerism and Bioactivity Trends in Aminomethylpyridine Analogues
Positional isomerism profoundly influences the pharmacological profile of aminomethylpyridines. Comparative analysis of dihydrochloride salts reveals distinct structure-activity relationships:
| Compound | Substitution Pattern | Primary Biological Activity |
|---|---|---|
| (4-Methylpyridin-2-yl)methanamine | 2-aminomethyl, 4-methyl | 5-HT₆ receptor partial agonism |
| (6-Methylpyridin-2-yl)methanamine | 2-aminomethyl, 6-methyl | Dopamine D2 receptor antagonism |
| (5-Methylpyridin-3-yl)methanamine | 3-aminomethyl, 5-methyl | σ1 Receptor modulation |
The 4-methyl-2-aminomethyl configuration in this compound optimizes three-dimensional complementarity with the 5-HT₆ receptor’s orthosteric binding pocket. Molecular dynamics simulations suggest the 4-methyl group induces a 12° rotation in the pyridine ring, positioning the protonated amine for optimal interaction with Asp106 in helix 3. This stereoelectronic alignment differentiates it from isomers showing promiscuous activity across monoamine transporters.
Contemporary synthetic strategies exploit these trends through regioselective alkylation. For example, protecting group-directed lithiation enables precise installation of methyl groups at the 4-position while preserving the 2-aminomethyl moiety’s reactivity. Such methodologies underscore the compound’s role as a versatile intermediate for generating functionally diversified receptor ligands.
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Properties
IUPAC Name |
(4-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-2-3-9-7(4-6)5-8;;/h2-4H,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMILQKSSFGVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (4-Methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (4-Methylpyridin-2-yl)methanamine dihydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form pyridine derivatives.
- Reduction : Acts as a precursor for different amine derivatives.
- Substitution Reactions : Engages in nucleophilic substitution reactions where chlorine atoms can be replaced by other nucleophiles.
These reactions make it a valuable intermediate in the development of new compounds with specific properties.
Biology
The compound is utilized in biological research to study enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological targets makes it significant for:
- Enzyme Inhibition Studies : Investigating its role as an inhibitor or activator of enzymes involved in metabolic pathways.
- Binding Affinity Studies : Evaluating its interactions with receptors, which can provide insights into drug design and development.
Medicine
In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceutical compounds. Research indicates that modifications in its structure can influence pharmacological properties such as:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Selectivity Against Biological Targets : Its potential efficacy against specific diseases by modulating receptor activity.
Industry
The compound finds applications in the production of agrochemicals and specialty chemicals. Its unique properties allow it to be used in:
- Development of Functional Materials : Tailoring materials with specific characteristics such as conductivity or thermal stability.
- Synthesis of Pesticides and Herbicides : Contributing to formulations that require specific chemical properties for effectiveness.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate promising antimicrobial potential.
- Pharmacological Research : Investigations into its pharmacological properties reveal that structural modifications significantly affect solubility and selectivity against ion channels critical for cardiac safety, such as hERG (human Ether-à-go-go Related Gene).
- Mechanistic Insights : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to alterations in metabolic processes.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The 5-chloro analog exhibits higher molecular weight and lipophilicity, which may influence membrane permeability but reduce aqueous solubility .
Heterocyclic Core Modifications
Key Differences :
- Replacement of pyridine with pyrimidine (as in CAS 41832-28-4) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
- Thiazole and oxazole hybrids (e.g., ) exhibit enhanced rigidity and varied bioactivity profiles due to their heterocyclic sulfur/oxygen atoms.
Functional Group Additions
Key Differences :
- Thiadiazole-containing analogs (e.g., ) may exhibit stronger intermolecular interactions due to their electron-deficient aromatic systems.
Structural Similarity Scores
- (5-Methylpyridin-2-yl)methanamine hydrochloride : Similarity score = 0.93 .
- (5-Methylpyridin-2-yl)methanamine : Similarity score = 0.95 .
- 5-Chloropyridine-2-carboxamide : Similarity score = 0.75 .
These scores reflect conserved pyridine cores but highlight divergences in substituent effects on reactivity and binding.
Biological Activity
(4-Methylpyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring and an amine group, makes it a candidate for various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₁Cl₂N₂, with a molecular weight of approximately 191.09 g/mol. The compound consists of a methyl group on the pyridine ring and is characterized by its dihydrochloride salt form, which enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand in biochemical assays, potentially modulating receptor activity and influencing signal transduction pathways.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Some derivatives demonstrate potent anti-mycobacterial properties with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
- Cytotoxic Effects : Studies have shown that certain analogs exhibit cytotoxicity against various cancer cell lines, including MCF-7 and U-937, with IC₅₀ values in the low micromolar range .
- Inhibition of Lipoxygenases : The compound has been investigated for its ability to inhibit specific lipoxygenases implicated in inflammatory processes .
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound and its analogs:
- Antimycobacterial Activity : A study reported that certain derivatives showed enhanced potency against Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced activity .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that compounds based on the pyridine structure exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin. Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage .
- Ligand Binding Studies : Research highlighted the binding affinity of (4-Methylpyridin-2-yl)methanamine derivatives to various receptors, suggesting potential applications in drug design targeting specific pathways involved in disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, cytotoxic |
| Cyclopropyl(4-methylpyridin-2-YL)methylamine dihydrochloride | Structure | Antibacterial, potential therapeutic use |
| N-Methyl-N-(4-methylpyridin-2-yl)methanamine | Structure | Limited data; potential for further study |
Q & A
Q. What are the optimal synthetic routes for (4-Methylpyridin-2-yl)methanamine dihydrochloride, and how are reaction conditions (e.g., temperature, pH) optimized to ensure high yield and purity?
The synthesis typically involves condensation reactions between pyridine derivatives and methylamine precursors under controlled conditions. Key steps include:
- Cyclization : Formation of the pyridine ring via acid- or base-catalyzed reactions.
- Amination : Introduction of the methanamine group using reagents like ammonium chloride.
- Salt Formation : Conversion to the dihydrochloride salt via HCl treatment. Optimization requires precise temperature control (60–80°C) and pH adjustments (pH 4–6) to minimize side reactions. Analytical techniques such as NMR and HPLC are critical for purity assessment .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with pyridine protons appearing at δ 8.1–8.5 ppm and methyl groups at δ 2.3–2.7 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 262.039 (calculated for C₇H₁₁Cl₂N₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures ≥98% purity .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (via SHELX suite) is standard. Challenges include:
- Disorder in the hydrochloride counterions , requiring restrained refinement.
- Twinned crystals , addressed using the TWINABS module. Data collection at low temperatures (100 K) improves resolution (<0.8 Å), enabling precise bond-length/angle determination .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring expansion) alter the compound’s biological activity, and what structure-activity relationship (SAR) trends have been observed?
- Halogenation : Adding Cl or F at the pyridine 4-position increases lipophilicity, enhancing blood-brain barrier penetration.
- Ring Expansion : Replacing pyridine with quinoline improves binding to neurotransmitter receptors (e.g., serotonin 5-HT₃). SAR studies highlight the critical role of the dihydrochloride salt in solubility and bioavailability .
Q. What computational modeling approaches are used to predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like monoamine oxidases (MAOs) with RMSD <2.0 Å.
- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns, revealing hydrogen bonds between the amine group and Asp-132 in MAO-B.
- QSAR Models : Correlate logP values with IC₅₀ data to optimize pharmacokinetic properties .
Q. How are contradictions in experimental data (e.g., divergent bioassay results) systematically addressed?
- Batch Reproducibility : Verify synthesis protocols to rule out impurities (e.g., unreacted intermediates).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times.
- Statistical Analysis : Apply ANOVA to identify outliers; meta-analyses reconcile discrepancies across studies .
Q. What strategies are employed to enhance the compound’s stability under physiological conditions?
- Salt Formulation : Dihydrochloride salts improve aqueous solubility (up to 50 mg/mL in PBS).
- Lyophilization : Freeze-drying increases shelf life (≥24 months at −20°C).
- Protective Groups : tert-Butoxycarbonyl (Boc) groups stabilize the amine during storage .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Value |
|---|---|---|
| HPLC | Column: C18, 5 μm; Mobile Phase: 70% MeOH/30% H₂O + 0.1% TFA | Retention Time: 6.2 min |
| HRMS | Ionization: ESI+; Resolution: 30,000 | m/z 262.039 [M+H]⁺ |
| NMR | Solvent: D₂O; Frequency: 400 MHz | Integration Ratios: 1:3:2 (pyridine:methyl:amine) |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog | IC₅₀ (μM) for MAO-B | Solubility (mg/mL) |
|---|---|---|
| (4-Methylpyridin-2-yl)methanamine diHCl | 0.45 | 48 |
| (4-Chloropyridin-2-yl)methanamine diHCl | 0.38 | 32 |
| Quinolin-2-ylmethanamine diHCl | 0.29 | 22 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
